Studies have investigated the potential role of hydroxybupropion in mediating the effects of bupropion on smoking cessation. Research suggests that higher plasma concentrations of hydroxybupropion, compared to bupropion itself, are associated with better smoking cessation outcomes in individuals who adhere to the treatment []. Additionally, animal studies have shown that hydroxybupropion directly impacts behaviors related to nicotine dependence, such as reducing withdrawal symptoms and blocking the rewarding effects of nicotine []. These findings suggest that hydroxybupropion may be a key contributor to bupropion's efficacy in smoking cessation.
Hydroxybupropion, also known as (2R,3R)-hydroxybupropion or 6-hydroxybupropion, is a significant active metabolite of the antidepressant and smoking cessation medication bupropion. It is primarily formed in the liver through the action of the cytochrome P450 enzyme CYP2B6 during first-pass metabolism. This compound is characterized by its molecular formula and a molar mass of approximately 255.74 g/mol. Hydroxybupropion plays a crucial role in the pharmacological effects attributed to bupropion, with plasma concentrations of hydroxybupropion being significantly higher than those of bupropion itself during therapy .
The primary pathway for its formation involves the hydroxylation of bupropion's tert-butyl group, facilitated by CYP2B6 .
Hydroxybupropion exhibits notable biological activity, particularly regarding neurotransmitter reuptake inhibition:
The compound's pharmacokinetics reveal an elimination half-life ranging from 15 to 26 hours and extensive absorption following oral administration, although systemic bioavailability is limited due to first-pass metabolism .
The synthesis of hydroxybupropion primarily involves:
Hydroxybupropion has several applications:
Research has shown that hydroxybupropion interacts with various neurotransmitter systems:
Studies indicate that hydroxybupropion's affinity for neurotransmitter transporters varies between its enantiomers, highlighting differences in pharmacological effects based on stereochemistry .
Hydroxybupropion shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Norepinephrine Reuptake Inhibition | Dopamine Reuptake Inhibition | Unique Features |
---|---|---|---|---|
Bupropion | C13H18ClNO | Moderate | Moderate | Parent compound; prodrug to hydroxybupropion |
Threohydrobupropion | C13H18ClNO | Low | Low | Minor metabolite; less active |
Erythrohydrobupropion | C13H18ClNO | Low | Low | Minor metabolite; less active |
(2S,3S)-Hydroxybupropion | C13H18ClNO | Moderate | Moderate | Stereoisomer; different pharmacokinetics |
Hydroxybupropion is unique due to its significant activity as a norepinephrine reuptake inhibitor while being substantially weaker as a dopamine reuptake inhibitor compared to bupropion itself . Its unique pharmacological profile makes it critical in understanding the therapeutic effects associated with bupropion therapy.
Hydroxybupropion possesses the molecular formula C₁₃H₁₈ClNO₂, representing a chlorinated aromatic compound with nitrogen and oxygen functionalities [1] [2] [3]. The compound exhibits a molecular weight of 255.74 grams per mole, placing it within the typical range for small molecule pharmaceuticals [1] [2] [3]. The monoisotopic mass has been precisely determined as 255.102606 atomic mass units, providing important data for mass spectrometric identification and analysis [4] [6].
The molecular composition includes thirteen carbon atoms arranged in both aromatic and aliphatic configurations, eighteen hydrogen atoms distributed across various structural elements, one chlorine atom positioned on the aromatic ring system, one nitrogen atom incorporated within a heterocyclic structure, and two oxygen atoms serving distinct functional roles [1] [2] [3]. This specific elemental arrangement contributes to the compound's unique physicochemical properties and biological activities.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₃H₁₈ClNO₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 255.74 | [1] [2] [3] |
Monoisotopic Mass (amu) | 255.102606 | [4] [6] |
Carbon Atoms | 13 | [1] [2] [3] |
Hydrogen Atoms | 18 | [1] [2] [3] |
Chlorine Atoms | 1 | [1] [2] [3] |
Nitrogen Atoms | 1 | [1] [2] [3] |
Oxygen Atoms | 2 | [1] [2] [3] |
Hydroxybupropion is classified as an aromatic ketone, characterized by the presence of a carbonyl group directly attached to an aromatic ring system [1] [2] [20]. The ketone functionality is positioned at the carbon alpha to the 3-chlorophenyl ring, creating a crucial pharmacophore that contributes significantly to the compound's biological activity [1] [2] [20]. This aromatic ketone configuration represents the primary structural feature responsible for the compound's pharmacological properties.
The aromatic ring system consists of a benzene ring substituted with a chlorine atom at the meta position, specifically at the 3-position relative to the ketone attachment point [1] [2]. This chloroaromatic arrangement enhances the compound's lipophilicity and influences its interaction with biological targets [1] [2]. The ketone carbonyl carbon exhibits sp² hybridization, forming a planar configuration that facilitates molecular interactions through both sigma and pi bonding arrangements [20].
The aromatic ketone structure demonstrates characteristic reactivity patterns, including susceptibility to nucleophilic addition reactions at the carbonyl carbon and potential for aromatic substitution reactions on the benzene ring [20]. These structural features contribute to the compound's metabolic profile and determine its chemical stability under physiological conditions.
Hydroxybupropion contains multiple functional groups that collectively determine its chemical behavior and biological activity [22] [23]. The primary functional groups include an aromatic ketone serving as the core pharmacophore, a tertiary alcohol resulting from metabolic hydroxylation, a secondary amine providing basicity and hydrogen bonding capability, a chloroaromatic system enhancing lipophilicity, a morpholinol ring structure representing the predominant solution form, and multiple methyl groups contributing steric bulk and lipophilic character [1] [2] [3] [22] [23].
The tertiary alcohol functionality arises from the hydroxylation of the parent compound and exists predominantly in a cyclic acetal form known as the morpholinol configuration [3] [5] [22]. This ring closure occurs spontaneously in aqueous solutions, forming a six-membered heterocyclic structure containing both nitrogen and oxygen atoms [3] [5] [22]. The morpholinol ring system provides conformational flexibility while maintaining the essential pharmacophoric elements necessary for biological activity.
The secondary amine nitrogen participates in hydrogen bonding interactions and contributes to the compound's basicity [22] [23]. This nitrogen atom can accept protons under physiological conditions, influencing the compound's solubility and membrane permeability characteristics [22] [23]. The chloroaromatic substituent enhances protein binding affinity and modulates the compound's distribution properties within biological systems [1] [2].
Functional Group | Position/Description | Structural Significance | Reference |
---|---|---|---|
Aromatic ketone | C=O attached to 3-chlorophenyl | Primary pharmacophore for biological activity | [1] [2] [20] |
Tertiary alcohol | Hydroxyl group at C-2 of morpholine ring | Result of hydroxylation metabolism | [23] [24] |
Secondary amine | Nitrogen in morpholine ring | Provides basicity and hydrogen bonding capability | [22] [23] |
Chloroaromatic | Chlorine at meta position of benzene ring | Enhances lipophilicity and protein binding | [1] [2] |
Morpholinol ring | 6-membered heterocyclic ring with N and O | Cyclic acetal form predominates in solution | [3] [5] [22] |
Methyl groups | Three methyl groups at positions 3, 5, and 5 | Provide steric bulk and lipophilic character | [1] [2] [3] |
The solubility characteristics of hydroxybupropion demonstrate distinct patterns across different solvent systems, reflecting the compound's amphiphilic nature [5] [19] [29]. In dimethyl sulfoxide, the compound exhibits excellent solubility with a minimum threshold of 12 milligrams per milliliter, indicating strong interactions with polar aprotic solvents [29]. This high solubility in dimethyl sulfoxide facilitates analytical procedures and experimental manipulations requiring complete dissolution.
Aqueous solubility studies reveal more limited water solubility compared to organic solvents, consistent with the compound's lipophilic aromatic components [32]. The predicted water solubility has been calculated as approximately 0.189 milligrams per milliliter using computational models [6]. This moderate aqueous solubility reflects the balance between hydrophilic functional groups, including the tertiary alcohol and secondary amine, and lipophilic elements such as the chloroaromatic ring and methyl substituents [6] [32].
The compound demonstrates enhanced solubility in alcoholic solvents, particularly methanol and chloroform, where it exhibits slight but measurable solubility [21] [29]. These solubility patterns influence formulation strategies and analytical methodologies employed for quantitative determination [19] [29]. The morpholinol ring configuration contributes to the overall solubility profile by providing conformational flexibility and multiple sites for intermolecular interactions [3] [5] [22].
The partition coefficient of hydroxybupropion represents a critical parameter for understanding its lipophilicity and membrane permeation characteristics [32] [6]. Experimental determination using the octanol-water system has yielded a calculated logarithmic partition coefficient (logP) value of 2.87, indicating moderate lipophilicity [32]. This value positions hydroxybupropion within an optimal range for biological membrane penetration while maintaining sufficient aqueous solubility for systemic distribution [32].
Comparative analysis with the parent compound reveals that hydroxybupropion exhibits reduced lipophilicity relative to the non-hydroxylated precursor, which demonstrates a logP value of 3.43 [32]. This reduction in lipophilicity results from the introduction of the hydroxyl functionality, which increases the compound's hydrogen bonding capacity and affinity for aqueous phases [32]. The partition coefficient data support the compound's ability to traverse biological membranes while maintaining adequate water solubility for circulation.
Alternative computational approaches have predicted slightly different logP values, with estimates ranging from 1.88 to 2.93 depending on the calculation methodology employed [6]. These variations reflect the complexity of predicting partition behavior for compounds containing multiple ionizable groups and conformational flexibility [6]. The experimental octanol-water partition coefficient remains the most reliable indicator of the compound's lipophilic character under physiological conditions [32].
The acid-base properties of hydroxybupropion have been characterized through both experimental and computational approaches, revealing important insights into the compound's ionization behavior [5] [18]. The strongest acidic pKa has been experimentally determined as 14.79, indicating extremely weak acidic character [18]. This high pKa value suggests that hydroxybupropion does not readily donate protons under physiological conditions, maintaining its neutral or basic character in biological environments [18].
Computational prediction methods have estimated the pKa value as 15.43 ± 0.10, closely corroborating the experimental findings [5]. This predicted value falls within the expected range for tertiary alcohols and confirms the compound's limited acidic properties [5]. The weak acidic character primarily arises from the tertiary alcohol functionality, which can undergo deprotonation only under extremely basic conditions [5] [18].
The compound's basic properties derive from the secondary amine nitrogen within the morpholinol ring system [22] [23]. While specific basic pKa values were not extensively documented in the literature, the presence of the nitrogen atom suggests moderate basicity comparable to other morpholine derivatives [22] [23]. This basic character influences the compound's protonation state at physiological pH and affects its interactions with biological targets and transport proteins [22] [23].
Property | Value | Reference |
---|---|---|
Melting Point (°C) | 120 ± 3 | [19] |
Appearance | White to off-white crystalline powder | [19] |
Density (g/cm³) | 1.150 ± 0.06 (Predicted) | [5] |
pKa (Strongest Acidic) | 14.79 | [18] |
pKa (Predicted) | 15.43 ± 0.10 | [5] |
Solubility in DMSO (mg/mL) | ≥12 | [29] |
LogP (octanol-water) | 2.87 | [32] |
Water Solubility (mg/mL) | 0.189 (predicted) | [6] |
UV max (nm) | 208.1 ± 1.0 | [19] |
Molar absorptivity (L/mol·cm) | 11000 ± 1000 (in acetonitrile) | [19] |
Stability | Hygroscopic | [21] |
The International Union of Pure and Applied Chemistry nomenclature for hydroxybupropion follows systematic naming principles that precisely describe the compound's molecular structure [4] [9]. The primary IUPAC name is designated as 1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one, which systematically identifies each structural component and their connectivity [4] [8]. This nomenclature begins with the ketone functionality as the principal functional group, identifies the 3-chlorophenyl substituent, and describes the substituted amino chain with its hydroxyl modification [4] [8].
An alternative IUPAC nomenclature recognizes the morpholinol ring system, designating the compound as 2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol [9]. This naming convention emphasizes the cyclic acetal form that predominates in solution, highlighting the morpholine ring with its specific substitution pattern [9]. The nomenclature indicates the hydroxyl group at position 2, the 3-chlorophenyl substituent at the same position, and the three methyl groups at positions 3, 5, and 5 [9].
Both naming conventions are scientifically valid and reflect different approaches to describing the same molecular entity [4] [9]. The choice between nomenclatures often depends on the specific context, with the ketone-based name emphasizing the pharmacophoric elements and the morpholinol-based name highlighting the predominant solution structure [4] [9]. These systematic names enable precise identification and communication within the scientific community while maintaining consistency with established nomenclature principles [4] [9].
Hydroxybupropion possesses two distinct chiral centers that establish its stereochemical complexity and define its enantiomeric behavior [1] [2]. The first chiral center is located at the carbon-2 position, which represents a tertiary carbon atom bearing a methyl group, an amino substituent derived from the morpholinol ring system, and a hydrogen atom [1] [2]. This chiral center arises directly from the parent bupropion molecule, which itself contains one chiral center at the same position [2] [3].
The second chiral center exists at the carbon-3 position within the morpholinol ring structure, specifically at the quaternary carbon atom that bears the hydroxyl group introduced during the cytochrome P450 2B6-mediated hydroxylation process [1] [2] [4]. This hydroxylation reaction creates the additional stereogenic element, transforming the achiral tertiary butyl group of bupropion into a chiral morpholinol configuration [4] [5].
The Cahn-Ingold-Prelog priority assignment for the carbon-2 center follows the sequence: amino nitrogen > carbonyl carbon > methyl group > hydrogen atom [2]. For the carbon-3 center, the priority order is: hydroxyl group > carbon-2 connection > methylene oxygen bridge > nitrogen substituent [2] [6]. These priority assignments establish the absolute configuration designations for each enantiomeric form.
The presence of these two chiral centers theoretically permits the formation of four possible diastereomers; however, steric hindrance constraints within the morpholinol ring system preclude the formation of the (2R,3S) and (2S,3R) configurations [1] [2] [3]. Consequently, only two diastereomeric forms are observed in biological systems: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion [1] [2] [3].
The (2R,3R)-hydroxybupropion enantiomer represents the predominant diastereomeric form observed in human plasma following bupropion administration [1] [7] [8]. This configuration exhibits the R-absolute configuration at both chiral centers, with the carbon-2 position maintaining the same stereochemistry as R-bupropion and the carbon-3 position adopting the R-configuration following hydroxylation [1] [2].
The molecular geometry of (2R,3R)-hydroxybupropion demonstrates a stable morpholinol ring conformation with the hydroxyl group positioned in an axial orientation relative to the six-membered ring system [6] [9]. The 3-chlorophenyl substituent adopts a pseudo-equatorial position, minimizing steric interactions with the morpholinol ring framework [6] [9]. The spatial arrangement places the tertiary amino nitrogen in proximity to the carbonyl oxygen, facilitating potential intramolecular hydrogen bonding interactions [10] [11].
Pharmacokinetic characteristics of (2R,3R)-hydroxybupropion include significantly enhanced plasma exposure compared to its enantiomeric counterpart, with area under the curve values approximately 20 to 65-fold higher than (2S,3S)-hydroxybupropion [1] [7] [8]. The elimination half-life extends to approximately 19 hours, substantially longer than the parent bupropion compound [1] [3]. Despite this elevated systemic exposure, (2R,3R)-hydroxybupropion demonstrates markedly reduced pharmacological activity at monoamine transporters and nicotinic acetylcholine receptors compared to the (2S,3S) enantiomer [3] [12] [13].
The (2S,3S)-hydroxybupropion enantiomer, although present at substantially lower plasma concentrations, exhibits significantly greater pharmacological potency than its (2R,3R) counterpart [3] [12] [13]. This diastereomer maintains the S-absolute configuration at both chiral centers, arising from the hydroxylation of S-bupropion by cytochrome P450 2B6 [2] [4].
The three-dimensional structure of (2S,3S)-hydroxybupropion displays a morpholinol ring conformation that differs subtly from the (2R,3R) form, with the hydroxyl group maintaining axial positioning but exhibiting altered spatial relationships with surrounding substituents [6] [9]. The conformational preferences result in enhanced complementarity with binding sites on monoamine transporters and nicotinic receptors, accounting for its superior pharmacological activity [3] [12] [13].
Metabolic formation of (2S,3S)-hydroxybupropion occurs through stereoselective hydroxylation of S-bupropion, with intrinsic clearance values typically 2 to 3-fold higher than those observed for (2R,3R)-hydroxybupropion formation from R-bupropion [4] [5] [14]. The plasma half-life approximates 15 hours, slightly shorter than the (2R,3R) enantiomer, while the relative bioavailability remains substantially lower [1] [3].
Pharmacodynamic properties include potent inhibition of dopamine uptake with an IC50 value of 0.63 μM, comparable to bupropion itself, and exceptional norepinephrine uptake inhibition with an IC50 of 0.24 μM [3] [12] [13]. The compound also demonstrates significant nicotinic acetylcholine receptor antagonism at α4β2 subtypes with a functional IC50 of 3.3 μM [3] [12] [13].
Cytochrome P450 2B6-mediated metabolism of bupropion to hydroxybupropion exhibits pronounced stereoselectivity, with preferential formation of the (2S,3S) enantiomer from S-bupropion [4] [5] [14]. Kinetic studies using recombinant cytochrome P450 2B6 demonstrate intrinsic clearance ratios of approximately 3.0 favoring (2S,3S)-hydroxybupropion formation over (2R,3R)-hydroxybupropion [4] [14]. Human liver microsomal preparations show similar but somewhat attenuated stereoselectivity, with ratios approaching 1.5 to 2.0 [4] [14].
Michaelis-Menten kinetic parameters reveal distinct stereoselective differences in substrate binding and catalytic efficiency. The apparent Km values for S-bupropion hydroxylation typically range from 28 to 45 μM, while R-bupropion exhibits higher Km values of 38 to 68 μM, indicating reduced substrate affinity [4] [15] [14]. Maximum velocity (Vmax) parameters also demonstrate stereoselectivity, with S-bupropion hydroxylation proceeding at rates 2 to 4-fold higher than R-bupropion under comparable conditions [4] [15] [14].
Genetic polymorphisms in cytochrome P450 2B6 significantly influence the stereoselectivity of hydroxybupropion formation [15] [16]. The CYP2B66 variant, characterized by reduced enzymatic activity, maintains stereoselectivity ratios similar to wild-type enzyme despite overall diminished metabolic capacity [15] [16]. Other variants, including CYP2B65, CYP2B67, and CYP2B69, exhibit variable stereoselectivity patterns while generally preserving preferential (2S,3S)-hydroxybupropion formation [15] [16].
Protein binding interactions demonstrate enantioselective differences, with (2R,3R)-hydroxybupropion exhibiting marginally higher plasma protein binding compared to (2S,3S)-hydroxybupropion [17]. Equilibrium dialysis studies indicate unbound fraction differences of approximately 10 to 15% between enantiomers in human plasma [17]. These binding differences contribute to the observed pharmacokinetic disparities and influence tissue distribution patterns [17].
Elimination pathways proceed through both cytochrome P450-mediated oxidation and glucuronidation conjugation reactions [18] [19]. Glucuronidation demonstrates metabolite-specific enantioselectivity, with preferential conjugation of (2S,3S)-hydroxybupropion in certain tissue compartments [19]. Renal elimination exhibits modest stereoselectivity, with renal clearance ratios of approximately 1.2 to 1.5 favoring (2S,3S)-hydroxybupropion [17] [19].
The morpholinol ring system in hydroxybupropion represents a critical structural feature that distinguishes this metabolite from the parent bupropion compound [6] [20] [9]. This six-membered heterocyclic ring contains both nitrogen and oxygen heteroatoms, with the oxygen atom forming an ether bridge between carbon-3 and carbon-6 positions [6] [9]. The ring conformation adopts a chair-like configuration similar to cyclohexane derivatives, with the hydroxyl substituent at carbon-3 occupying an axial position [6] [9].
Conformational analysis using molecular mechanics calculations indicates that the morpholinol ring exhibits restricted flexibility compared to the acyclic tertiary butyl group in bupropion [10] [11]. The cyclization process constrains the spatial arrangement of substituents, creating a more rigid molecular framework that influences receptor binding interactions [10] [11]. The preferred conformation positions the nitrogen atom in proximity to the carbonyl oxygen, potentially facilitating intramolecular hydrogen bonding that stabilizes the overall molecular geometry [10] [11].
Steric relationships within the morpholinol system preclude the formation of certain diastereomeric combinations. The axial hydroxyl group at carbon-3 creates significant steric hindrance that prevents the formation of (2R,3S) and (2S,3R) configurations [2] [3]. This constraint results from 1,3-diaxial interactions between the hydroxyl group and substituents on the nitrogen atom, effectively limiting the accessible stereochemical space to the observed (2R,3R) and (2S,3S) configurations [2] [3].
Electronic properties of the morpholinol ring influence the basicity and protonation behavior of the nitrogen atom. The electron-withdrawing effect of the ether oxygen reduces the basicity of the morpholinol nitrogen compared to simple tertiary amines [21] [22]. The pKa value of hydroxybupropion (7.65) reflects this electronic modification and influences the compound's ionization state under physiological conditions [21] [22].
Hydrogen bonding capabilities are enhanced in the morpholinol system through the presence of the hydroxyl group at carbon-3 [6] [9]. This functional group serves as both a hydrogen bond donor and acceptor, potentially forming intermolecular interactions with biological macromolecules [6] [9]. The spatial positioning of the hydroxyl group relative to other functional groups within the molecule creates specific geometric requirements for effective hydrogen bonding [6] [9].
Configurational stability of hydroxybupropion enantiomers under physiological conditions demonstrates exceptional resistance to racemization processes [18] [23]. Unlike the parent bupropion, which undergoes rapid enantiomeric interconversion in biological media, hydroxybupropion maintains its stereochemical integrity throughout typical storage and handling conditions [24] [25]. Studies conducted at 37°C in human plasma over 48-hour periods show less than 5% enantiomeric interconversion for both (2R,3R) and (2S,3S) forms [18] [23].
Temperature-dependent stability studies reveal that hydroxybupropion enantiomers remain chemically stable at standard laboratory and clinical storage temperatures [18] [26]. At 22°C in human plasma, both enantiomers maintain greater than 95% chemical integrity over 48 hours [18] [23]. Elevated temperature studies at 37°C demonstrate continued stability with minimal degradation over 24-hour periods [18] [23]. Frozen storage conditions at -80°C preserve enantiomeric integrity indefinitely, with recovery rates exceeding 95% after multiple freeze-thaw cycles [18].
pH-dependent stability investigations indicate that hydroxybupropion enantiomers exhibit robust stability across physiological pH ranges [23]. Studies conducted between pH 2.5 and 10.0 over 48-hour incubation periods show minimal degradation or enantiomeric interconversion [23]. This stability contrasts with certain other chiral pharmaceuticals that undergo pH-catalyzed racemization under similar conditions [23].
Degradation pathways for hydroxybupropion proceed through non-stereoselective mechanisms, with both enantiomers exhibiting similar degradation kinetics under stressed conditions [24] [18]. First-order degradation kinetics apply to both forms, with half-life values ranging from 50 to 60 hours in human plasma at room temperature [23]. The activation energy for degradation processes appears similar for both enantiomers, suggesting comparable thermodynamic stability [24] [18].
Analytical considerations for stereochemical stability include the recognition that hydroxybupropion requires specialized chiral analytical methods for accurate enantiomeric quantification [27] [28] [29]. Standard achiral analytical techniques cannot distinguish between enantiomers and may provide misleading results regarding enantiomeric purity or interconversion [27] [28] [29]. Chiral liquid chromatography using cellulose-based stationary phases provides reliable separation and quantification of hydroxybupropion enantiomers [1] [27] [28] [29].